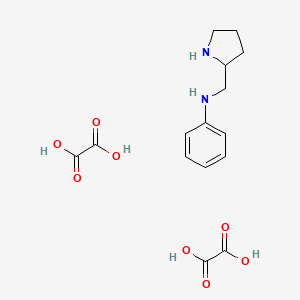

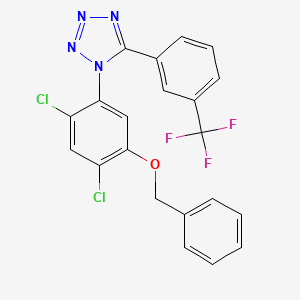

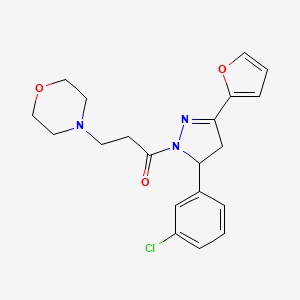

![molecular formula C17H18N6 B2630056 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-04-1](/img/structure/B2630056.png)

4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder . The synthesis was subsequently improved by using anhydrous AlCl3 instead of powdered Cu as the catalyst for the condensation .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures. A similar compound, 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate, was found to crystallize in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .Physical and Chemical Properties Analysis

As mentioned earlier, this compound has a molecular weight of 306.365, a density of 1.4±0.1 g/cm3, and a boiling point of 512.7±60.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用

Antiproliferative Activity in Cancer Research

Research conducted by Hranjec, Pavlović, and Karminski-Zamola (2012) explored the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, including derivatives of the compound . Their study found that these compounds, particularly 4m, exhibited significant antiproliferative activity in vitro against several human cancer cell lines. This suggests a potential application in cancer research, specifically for the development of new antitumor agents (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Inhibition of Dihydrofolate Reductase

Dolzhenko and Chui (2007) synthesized various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, including closely related compounds to the one . They discovered that these compounds inhibited the activity of mammalian dihydrofolate reductase, an enzyme involved in the synthesis of DNA, RNA, and proteins. The most active compound in their study showed promise for further exploration in the inhibition of this crucial enzyme, indicating potential use in chemotherapeutic applications (Dolzhenko & Chui, 2007).

特性

IUPAC Name |

4-[4-(dimethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-22(2)12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)23(15)17/h3-10,15H,1-2H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUZOLYIPLEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

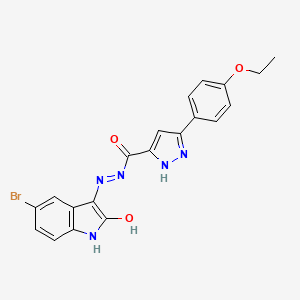

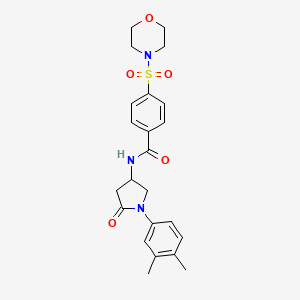

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

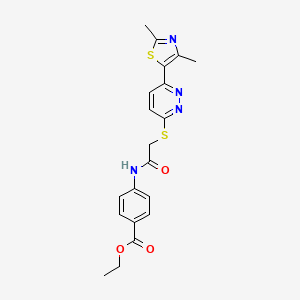

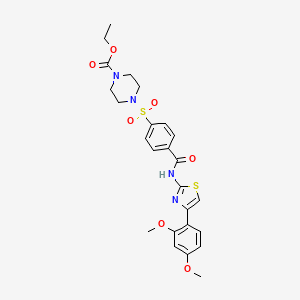

![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)

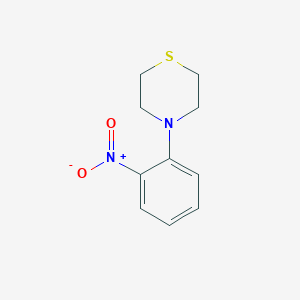

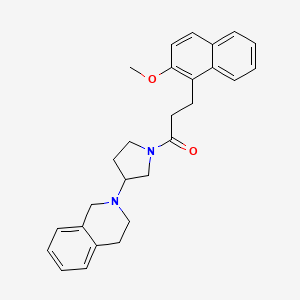

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)

![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)